4-Methylpiperazine-2-carboxylic acid
Description
Contextualization of Piperazine (B1678402) Derivatives in Advanced Chemical and Biological Research
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, provides a unique scaffold that can be readily modified to interact with a wide array of biological targets. nih.gov These two nitrogen atoms can act as hydrogen bond acceptors and donors, which enhances water solubility and bioavailability, crucial properties for drug candidates. google.com
The structural rigidity and polar surface area offered by the piperazine ring contribute to improved target affinity and specificity. nih.gov Consequently, piperazine derivatives have been successfully incorporated into drugs with a vast range of pharmacological activities, including anticancer, antiviral, antidepressant, and antipsychotic properties. google.com The prevalence of the piperazine moiety in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in drug discovery.
The Foundational Role of the 4-Methylpiperazine-2-carboxylic Acid Moiety in Contemporary Organic Synthesis and Medicinal Chemistry
The this compound moiety serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the piperazine ring offers distinct points for chemical modification. nih.gov The carboxylic acid provides a handle for forming amide bonds, a common linkage in many biologically active compounds, while the methyl group on the nitrogen can influence the compound's basicity and pharmacokinetic properties.
The chirality of this compound, particularly the (R)-enantiomer, is of significant interest in pharmaceutical chemistry. The specific stereochemistry can profoundly impact the pharmacodynamics and pharmacokinetics of a potential drug, often leading to enhanced efficacy and reduced off-target effects. nih.gov This makes chiral piperazine-2-carboxylic acid derivatives valuable intermediates in the asymmetric synthesis of novel therapeutic agents. For instance, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, demonstrating the potential of this scaffold in addressing complex neurodegenerative disorders.
Historical Development and Emerging Research Trajectories for Piperazine Carboxylic Acid Systems
The exploration of piperazine derivatives in medicine has a rich history, initially gaining prominence for their use as anthelmintic agents. Over the decades, the functionalization of the piperazine ring has led to the discovery of a multitude of drugs with diverse therapeutic applications. The introduction of a carboxylic acid group to the piperazine scaffold represented a significant advancement, providing a versatile synthon for the construction of more elaborate molecules through peptide coupling and other functional group transformations.
Emerging research is increasingly focused on the development of novel synthetic methodologies to access functionalized piperazine carboxylic acids with high efficiency and stereoselectivity. Recent advances include the use of photoredox catalysis for the C-H functionalization of the piperazine ring, offering new avenues for creating structural diversity. Furthermore, piperazine-carboxylic acid derivatives are being explored as components of functionalized nanomaterials, such as silica (B1680970) nanocarriers for targeted drug delivery. The ability of the carboxylic acid group to interact with drug molecules enhances loading capacity and can modulate release kinetics.
Future research is likely to continue exploring the vast chemical space offered by piperazine carboxylic acid systems. The development of new catalysts and synthetic routes will enable the creation of increasingly complex and diverse libraries of these compounds for high-throughput screening against a wide range of diseases. Moreover, the incorporation of piperazine carboxylic acid moieties into bio-conjugates and targeted drug delivery systems represents a promising frontier in the development of next-generation therapeutics.
Detailed Research Findings
While specific, in-depth research solely on this compound is limited in publicly available literature, its properties and significance can be inferred from data on the parent compound and its derivatives.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H12N2O2 | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 721876-16-0 | PubChem |
| Appearance | Solid (predicted) | --- |
| Chirality | Exists as enantiomers | EvitaChem nih.gov |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 721876-16-0 |
Research on Related Piperazine-2-carboxylic Acid Derivatives:
A notable study explored a series of 1,4-disubstituted piperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease. While not containing a methyl group at the 4-position, this research highlights the therapeutic potential of the core scaffold.
Key Findings from a Study on Piperazine-2-carboxylic Acid Derivatives for Alzheimer's Disease:
| Derivative Type | Key Finding |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Showed the most activity against acetylcholinesterase (AChE) in its series. |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), significantly superior to the reference drug donepezil (B133215). |
| General Finding | The study showcased that the piperazine-2-carboxylic acid scaffold can be effectively modified to produce potent and selective cholinesterase inhibitors with favorable predicted bioavailability for central nervous system targets. |
Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMBMKKMKAFQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423592 | |
| Record name | 4-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721876-16-0 | |
| Record name | 4-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylpiperazine 2 Carboxylic Acid and Its Derivatives
Classical and Contemporary Approaches to the Piperazine (B1678402) Ring System
The construction of the piperazine nucleus is a foundational step in the synthesis of 4-methylpiperazine-2-carboxylic acid. Methodologies range from traditional cyclization reactions to more advanced, efficient strategies.
A common and straightforward method for the final step in the synthesis of carboxylic acids is the hydrolysis of precursor functional groups like esters or nitriles. libretexts.org This approach is particularly useful when the corresponding ester or nitrile of this compound is more accessible synthetically.
The reaction can be catalyzed by either acid or base. Basic hydrolysis initially yields a carboxylate salt, which is then neutralized in a subsequent acidic workup to provide the final carboxylic acid. libretexts.org This two-step process, starting from an organic halogen compound, can first involve a nucleophilic substitution (SN2) reaction with a cyanide anion to form a nitrile intermediate, which is then hydrolyzed. libretexts.org
Table 1: Conditions for Hydrolysis of Carboxylic Acid Precursors
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| Ester (e.g., Ethyl 4-methylpiperazine-2-carboxylate) | NaOH or KOH in H₂O/Alcohol | Heat | Carboxylate Salt |
| Nitrile (e.g., 4-Methylpiperazine-2-carbonitrile) | H₂SO₄ (aq) or HCl (aq) | Heat | Carboxylic Acid |
This table illustrates general hydrolysis conditions applicable to the synthesis of the target compound.
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction can be adapted to construct the piperazine ring itself. In a typical approach, a suitable difunctional precursor, such as a dialdehyde (B1249045) or diketone, is reacted with an ethylenediamine (B42938) derivative. The resulting di-imine intermediate is then reduced in situ to form the piperazine ring. The N-methyl group can be introduced by using N-methylethylenediamine as a starting material or by a subsequent N-alkylation step.
The process involves the formation of an imine or enamine intermediate, which is then reduced by a hydride-based reducing agent. masterorganicchemistry.com A key advantage is that it can often be performed as a one-pot reaction under mild conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Substrates | Notes |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective and selective for imines over carbonyls; use requires handling of cyanide. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder and less toxic alternative to NaBH₃CN, often preferred. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Can be used, but may also reduce the starting carbonyl, potentially lowering yield. masterorganicchemistry.com |
This interactive table summarizes common reagents used in reductive amination for amine synthesis.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach in modern organic synthesis. frontiersin.orgmdpi.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.
While specific literature detailing the use of this compound in an MCR is sparse, its structure as an amino acid makes it a prime candidate for such transformations. For instance, in the Ugi four-component reaction (4CR), an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide react to form a dipeptide-like product. frontiersin.org this compound could potentially serve as both the amine and carboxylic acid component in an intramolecular Ugi reaction or as the bifunctional starting material in other complex MCRs.
Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers
Given that this compound possesses a stereocenter at the C2 position, controlling its absolute configuration is crucial for applications where specific stereoisomers are required. This is achieved through asymmetric synthesis or by separating a racemic mixture.
Asymmetric synthesis aims to create a chiral product from achiral or prochiral precursors, yielding a significant excess of one enantiomer. pressbooks.pub This is often accomplished by using either a chiral auxiliary or a chiral catalyst.
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Well-known examples include Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, which can be used to control alkylation reactions on a molecule that will ultimately become the piperazine derivative. wikipedia.orgnih.gov For instance, a synthetic route could start from an α-amino acid, which serves as a chiral pool starting material to construct the enantiomerically pure piperazine ring. rsc.org
A chiral catalyst , used in small, substoichiometric amounts, creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. pressbooks.pubyoutube.com The 2001 Nobel Prize in Chemistry was awarded for work in this field, highlighting its importance. pressbooks.pub Enantioselective methods like asymmetric hydrogenation of a C=N or C=C bond in a piperazine precursor, catalyzed by a chiral metal complex (e.g., containing Rhodium or Ruthenium), can establish the stereocenter with high enantiomeric excess.
Table 3: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol, Acylation | Asymmetric synthesis of α-substituted carboxylic acids and alcohols. wikipedia.orgnih.gov |
| Oppolzer's Camphorsultam | Alkylation, Conjugate Addition | Used to create chiral centers in a variety of molecules. wikipedia.org |
| Enders' SAMP/RAMP | Asymmetric Alkylation | Asymmetric α-alkylation of aldehydes and ketones. nih.gov |
This interactive table provides examples of common chiral auxiliaries and their general use in synthesis.
When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), the enantiomers must be separated in a process called resolution. libretexts.orglibretexts.org Since enantiomers have identical physical properties like solubility and melting point, direct separation is not feasible. libretexts.org
The most common method of resolution involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.org
For a racemic amino acid like this compound, a chiral acid or a chiral base can be used as the resolving agent. For example, reacting the racemic piperazine with an enantiomerically pure acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid, forms two different diastereomeric salts: [(+)-acid • (R)-base] and [(+)-acid • (S)-base]. libretexts.org These salts can be separated by crystallization, and the pure enantiomer of the piperazine is then liberated by adding a base to neutralize the resolving agent. A single cycle of resolution can afford products with optical purities in the range of 72-85%, which can be improved with additional cycles. nih.gov
Table 4: Common Chiral Resolving Agents
| Resolving Agent | Class | Resolves Racemic... |
|---|---|---|
| (+)-Tartaric acid / (-)-Tartaric acid | Acid | Bases (Amines) libretexts.org |
| (R)-(-)-Mandelic acid / (S)-(+)-Mandelic acid | Acid | Bases (Amines) libretexts.orgnih.gov |
| (+)-Camphor-10-sulfonic acid | Acid | Bases (Amines) libretexts.org |
| Brucine / Strychnine | Base (Alkaloid) | Acids |
This interactive table lists common resolving agents used to separate racemic mixtures.
Enantiospecific Construction from Chiral Precursors
Achieving enantiomeric purity is paramount in the synthesis of pharmaceutical intermediates. For this compound, several strategies are employed to construct the desired enantiomer, primarily through asymmetric synthesis or the resolution of racemic mixtures.
Asymmetric Hydrogenation: One prominent method for producing the (R)-enantiomer is the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative. evitachem.com This approach utilizes a chiral catalyst to induce stereoselectivity during the reduction of the aromatic pyrazine (B50134) ring to a chiral piperazine. Optically active rhodium complexes are often the catalysts of choice for this transformation, facilitating high enantiomeric excess. evitachem.com The reaction conditions are critical and can be modulated to optimize yield and selectivity. evitachem.com
| Parameter | Range | Catalyst Example |
| Temperature | 20°C to 200°C | Optically Active Rhodium Complexes |
| Hydrogen Pressure | 1 to 200 bar | |
| Solvents | Water, Methanol (B129727), Toluene, Ethyl Acetate | |
| Data derived from research on asymmetric hydrogenation processes for related structures. evitachem.com |
Enzymatic Resolution: Enzymatic resolution offers a highly selective method for separating enantiomers. This technique can be applied to a racemic mixture of a this compound ester. In a related synthesis for (S)-piperazine-2-carboxylic acid, the enzyme alcalase was used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate. umn.edu The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (the other enantiomer) and the hydrolyzed product. umn.edu This bio-catalytic approach is valued for its high selectivity under mild reaction conditions.
Chiral Resolving Agents: A classical approach to obtaining enantiomerically pure compounds involves the use of chiral resolving agents. For a racemic mixture of this compound, a chiral acid or base can be introduced to form a pair of diastereomeric salts. For instance, a method for the related (2R, 4R)-4-methyl-2-piperidinecarboxylic acid utilizes chiral organic acids like D-amygdalic acid or tartrate. google.com These diastereomeric salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com After separation, the desired enantiomer of the target compound can be recovered by removing the resolving agent.
| Method | Precursor Type | Key Reagent/Catalyst | Principle |
| Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivative | Chiral Rhodium Complex | Stereoselective reduction |
| Enzymatic Resolution | Racemic ester of the target compound | Enzyme (e.g., Alcalase) | Enantioselective hydrolysis |
| Chiral Resolution | Racemic carboxylic acid | Chiral Acid/Base (e.g., D-amygdalic acid) | Diastereomeric salt formation and separation |
Solid-Phase Organic Synthesis (SPOS) Techniques for this compound Derivatization
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, which is essential in drug discovery. This compound serves as a valuable scaffold for SPOS, allowing for systematic derivatization at its reactive sites.
The core structure can be anchored to a solid support (resin) through its carboxylic acid functionality. This leaves the two nitrogen atoms of the piperazine ring available for further reactions. The N4-methyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions.
A key challenge in derivatizing piperazine rings is achieving selective functionalization at one nitrogen atom over the other. One patented method for the selective mono-acylation of the less sterically hindered nitrogen on a 2-methylpiperazine (B152721) ring uses N,N'-carbonyldiimidazole (CDI) to activate a carboxylic acid. google.com This activated intermediate then reacts selectively with the N4-nitrogen, a strategy that can be adapted for solid-phase derivatization. google.com
Furthermore, the piperazine and piperidine (B6355638) motifs are integral to the practice of solid-phase peptide synthesis (SPPS). While piperidine is the standard reagent for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains, studies have shown that 4-methylpiperidine (B120128) can also be an effective deprotecting agent. scielo.org.mxresearchgate.net Research indicates that the reaction rates for Fmoc removal follow the order: 4-methylpiperidine > 3-methylpiperidine (B147322) > 2-methylpiperidine. scielo.org.mxresearchgate.net This highlights the utility of the 4-methyl substituted ring structure in the context of SPOS, suggesting that derivatives of this compound can be seamlessly integrated into established SPPS protocols.
| Reagent | Role in SPOS/SPPS | Efficacy |
| Piperidine (20% in DMF) | Standard Fmoc deprotection | Benchmark for comparison |
| 4-Methylpiperidine (20% in DMF) | Fmoc deprotection | Similar purity and yield to piperidine in model peptide synthesis. scielo.org.mx |
| N,N'-Carbonyldiimidazole (CDI) | Activating agent for carboxylic acids | Enables selective mono-acylation of piperazine rings. google.com |
Process Optimization and Scalable Synthesis Methods for Research and Development Applications
Transitioning a synthetic route from laboratory-scale to a scalable process suitable for research and development or industrial production requires careful optimization of reaction conditions, reagents, and purification methods.
One scalable method involves the preparation of 4-methylpiperidine-2-carboxylate hydrochloride from 4-picoline-2-carboxylic acid, ethyl ester oxynitride. google.com This process uses a palladium on carbon (Pd/C) catalyst with anhydrous formic acid amine for the reduction step, achieving yields in the range of 76-79% after purification by recrystallization. google.com The use of readily available reagents and straightforward purification makes this route amenable to scale-up.
Another strategy for producing related functionalized piperidines involves an optimized Strecker-type condensation. This multi-step synthesis can be performed on a gram scale, demonstrating a pathway that has been refined for higher throughput. researchgate.net
For research and development applications, particularly in medicinal chemistry, efficient methods for creating libraries of related compounds are essential. Reductive amination is a key strategy used in this context. For example, reductive amination of 4-amino-1-Boc-piperidine with various aldehydes or ketones provides a versatile intermediate that can be further derivatized to explore structure-activity relationships. nih.gov Such methods facilitate the systematic exploration of a wide variety of analogs for lead optimization. nih.gov An efficient, scalable route for a piperidin-4-yl-carbamate salt has also been developed using reductive amination of 1-benzylpiperidin-4-one with Raney-Ni as the catalyst, highlighting a process viable for large-scale manufacturing. researchgate.net
| Synthetic Strategy | Starting Material Example | Key Reagents/Conditions | Application | Reported Yield |
| Catalytic Reduction | 4-Picoline-2-carboxylic acid, ethyl ester oxynitride | 10% Pd/C, Anhydrous formic acid amine | Scalable synthesis of the ethyl ester hydrochloride. google.com | 76-79% |
| Optimized Strecker Reaction | 1-Benzylpiperidin-4-one | Aniline, HCN, followed by hydrolysis and esterification | Gram-scale preparation of functionalized piperidines. researchgate.net | 40-45% (over 3 steps) |
| Reductive Amination | 1-Benzylpiperidin-4-one | Raney-Ni, Ammonia | Large-scale manufacturing of piperidine intermediates. researchgate.net | High |
Chemical Reactivity and Transformational Chemistry of 4 Methylpiperazine 2 Carboxylic Acid
Oxidation Reactions and Their Regioselectivity in 4-Methylpiperazine-2-carboxylic Acid Systems
The oxidation of this compound presents a challenge in regioselectivity due to the presence of multiple oxidizable sites: the secondary amine (N-1), the tertiary amine (N-4), and the carbon atoms of the piperazine (B1678402) ring. The outcome of an oxidation reaction is highly dependent on the nature of the oxidant and the reaction conditions.
The tertiary amine at the N-4 position, being more electron-rich, is generally more susceptible to oxidation than the secondary amine at N-1. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of the corresponding N-oxide at the N-4 position. This transformation is a common metabolic pathway for many tertiary amine-containing drugs.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ruthenium tetroxide (RuO4), can lead to more extensive oxidation. Oxidation of the piperazine ring itself can occur, potentially leading to the formation of piperazinones or even ring-cleavage products. The regioselectivity of C-H oxidation would be influenced by the directing effects of the substituents. For instance, oxidation adjacent to the nitrogen atoms is often favored. Specifically, oxidation at the C-3 and C-5 positions could lead to the formation of 2,3-diketopiperazine derivatives, which are valuable intermediates in medicinal chemistry.
The presence of the carboxylic acid group can also influence the regioselectivity of oxidation. It can act as a directing group or may itself be susceptible to oxidative decarboxylation under harsh conditions.
Table 1: Potential Oxidation Products of this compound and Regioselectivity
| Oxidizing Agent | Potential Product(s) | Probable Regioselectivity |
| H₂O₂ or m-CPBA | This compound N⁴-oxide | Selective for the more nucleophilic tertiary amine (N-4). |
| KMnO₄ or RuO₄ | 4-Methyl-3-oxopiperazine-2-carboxylic acid, 4-Methyl-5-oxopiperazine-2-carboxylic acid, Ring-cleavage products | Oxidation at the carbon atoms adjacent to the nitrogen atoms is likely. |
| O₂/Catalyst | N-formyl derivatives, Piperazinones | Can lead to a variety of oxidation products depending on the catalyst and conditions. |
Reduction Chemistry Leading to Diverse Piperazine Derivatives
The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol, yielding (4-methylpiperazin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.netchemicalbook.comnih.govevitachem.comgoogleapis.com The reaction proceeds via the formation of an aluminum-alkoxide intermediate, which is subsequently hydrolyzed to afford the alcohol. researchgate.netevitachem.com It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. researchgate.netresearchgate.net
Alternatively, the carboxylic acid can be converted to an ester or an amide, which can then be reduced. The reduction of an ester derivative with LiAlH₄ would also yield (4-methylpiperazin-2-yl)methanol. The reduction of an amide derivative with LiAlH₄ would result in the corresponding amine, providing a route to 2-(aminomethyl)-4-methylpiperazine derivatives.
Catalytic hydrogenation can also be employed, particularly for the reduction of precursor pyrazine (B50134) rings to form the piperazine core. For instance, the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium complexes is a key step in the synthesis of optically active piperazine-2-carboxylic acids. evitachem.com
Table 2: Reduction of this compound and its Derivatives
| Starting Material | Reducing Agent | Product |
| This compound | LiAlH₄, then H₂O | (4-Methylpiperazin-2-yl)methanol |
| Methyl 4-methylpiperazine-2-carboxylate | LiAlH₄, then H₂O | (4-Methylpiperazin-2-yl)methanol |
| N-Aryl-4-methylpiperazine-2-carboxamide | LiAlH₄, then H₂O | 2-(Arylamino)methyl-4-methylpiperazine |
| Pyrazine-2-carboxylic acid derivative | H₂, Chiral Rh catalyst | Chiral Piperazine-2-carboxylic acid derivative evitachem.com |
Nucleophilic Substitution Reactions and Their Synthetic Utility
The piperazine ring in this compound can participate in nucleophilic substitution reactions. The secondary amine at the N-1 position is a potent nucleophile and can readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This allows for the introduction of a wide variety of substituents at this position, leading to a diverse library of N-substituted piperazine derivatives.
For instance, N-alkylation with an alkyl halide in the presence of a base will yield N-alkyl-4-methylpiperazine-2-carboxylic acid. Similarly, N-acylation with an acyl chloride or a carboxylic acid anhydride (B1165640) will produce the corresponding N-acyl derivative. These reactions are fundamental in the synthesis of many pharmaceutical compounds, as the nature of the N-1 substituent can significantly modulate the biological activity of the molecule.
Nucleophilic aromatic substitution (SNAr) is another important reaction where the piperazine nitrogen can act as a nucleophile, displacing a leaving group from an electron-deficient aromatic ring. This reaction is commonly used to synthesize N-arylpiperazine derivatives, which are prevalent in medicinal chemistry.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile handle for a variety of chemical transformations, including esterification, amidation, and decarboxylation.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.comresearchgate.net Alternatively, milder conditions can be employed using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is known as the Steglich esterification. These methods allow for the synthesis of a wide range of ester derivatives.
Amidation is a crucial reaction for the synthesis of peptides and other biologically active molecules. The carboxylic acid group of this compound can be coupled with a primary or secondary amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if a chiral starting material is used.
Table 3: Common Coupling Reagents for Amidation
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization. |
| Uronium/Aminium Salts | HBTU, HATU | Very efficient, suitable for peptide synthesis. |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. evitachem.com For simple carboxylic acids, this transformation typically requires harsh conditions, such as heating with soda lime. However, the presence of certain functional groups can facilitate decarboxylation. While there is a lack of specific studies on the decarboxylation of this compound, related N-aryl indole-2-carboxylic acids have been shown to undergo copper-catalyzed decarboxylative N-arylation. It is conceivable that similar metal-catalyzed decarboxylation reactions could be developed for this compound, providing a route to 1-methylpiperazine.
Stereoselective Chemical Transformations of this compound
When this compound is used in its enantiomerically pure form, such as (R)-4-methylpiperazine-2-carboxylic acid, it serves as a valuable chiral building block for the synthesis of stereochemically defined molecules. The stereocenter at the C-2 position can direct the stereochemical outcome of subsequent reactions.
For example, the carboxylic acid can be used as a handle to introduce other chiral auxiliaries, which can then control the stereoselectivity of reactions at other positions of the piperazine ring. Diastereoselective alkylation of the enolate derived from an ester of a chiral piperazine-2-carboxylic acid could be a viable strategy for introducing substituents at the C-3 position with high stereocontrol.
Furthermore, the chiral piperazine scaffold can be incorporated into larger molecules to impart specific three-dimensional conformations, which is crucial for achieving high affinity and selectivity for biological targets. The stereoselective synthesis of piperazine derivatives is an active area of research, with methods such as asymmetric hydrogenation of pyrazine precursors being developed to access enantiomerically pure piperazine-2-carboxylic acids and their derivatives. evitachem.com
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylpiperazine 2 Carboxylic Acid Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methylpiperazine-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and conformational dynamics in solution. rsc.orgrsc.org
In ¹H NMR, the chemical shift, multiplicity, and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the protons on the piperazine (B1678402) ring exhibit complex splitting patterns due to spin-spin coupling. The proton at the chiral center (C2) is expected to appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The N-methyl group would present as a singlet, while the protons on the piperazine ring carbons would give rise to a series of multiplets. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (10-12 ppm), and its signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org
The conformational behavior of the piperazine ring, typically a chair conformation, can be studied using temperature-dependent NMR experiments. rsc.orgrsc.orgbeilstein-journals.org Restricted rotation around the C-N amide-like bonds and ring inversion can lead to the observation of multiple conformers at low temperatures, resulting in signal broadening or the appearance of distinct sets of signals. rsc.orgrsc.orgbeilstein-journals.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitively assigning proton and carbon signals and confirming the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and piperazine derivatives. rsc.orglibretexts.orgchemicalbook.com
| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | 10.0 - 12.0 (broad s) | 170 - 180 |
| Piperazine Ring CH | C2-H | ~3.0 - 3.5 (m) | ~55 - 65 |
| Piperazine Ring CH₂ | C3-H₂ | ~2.8 - 3.4 (m) | ~45 - 55 |
| C5-H₂ | ~2.5 - 3.0 (m) | ~50 - 60 | |
| C6-H₂ | ~2.5 - 3.0 (m) | ~50 - 60 | |
| N-Methyl | N-CH₃ | ~2.3 - 2.8 (s) | ~40 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₆H₁₂N₂O₂), the theoretical monoisotopic mass is 144.0899 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity and distinguishing it from isobaric species.
The technique is also invaluable for assessing purity. The presence of impurities would be revealed by signals corresponding to their exact masses in the spectrum. When coupled with a separation technique like liquid chromatography (LC-HRMS), it allows for the detection and potential identification of synthesis byproducts or degradation products, even at very low levels. nih.gov
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. For this compound, expected fragmentation would include the loss of the carboxylic acid group (CO₂H), cleavage of the piperazine ring, and loss of the methyl group, providing further structural confirmation.
Table 2: HRMS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ | nih.gov |
| Theoretical Monoisotopic Mass | 144.089877630 Da | nih.gov |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ | |
| Typical Mass Accuracy | < 5 ppm |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending, twisting) of chemical bonds, making these methods excellent for functional group identification.
For this compound, the IR spectrum is expected to show several characteristic bands. A very broad and strong absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org C-H stretching vibrations from the methyl and methylene groups are found in the 2800-3000 cm⁻¹ range. ultraphysicalsciences.org The piperazine ring itself has a series of characteristic bands, often referred to as fingerprint vibrations, including C-N stretching modes between 1125-1170 cm⁻¹ and various CH₂ deformation modes (twisting, rocking) that confirm the presence of the heterocyclic ring. niscpr.res.inacs.org
Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra compared to IR, the symmetric vibrations of the carbon skeleton and C-H bonds can be more prominent. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule. niscpr.res.in
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Assignments are based on known frequencies for piperazines and carboxylic acids. libretexts.orgultraphysicalsciences.orgniscpr.res.inacs.org
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Weak/Not Observed | Strong, Broad |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | ~1710 | ~1710 | Strong |
| N-H Bend | Secondary Amine | ~1550 | ~1550 | Medium |
| CH₂ Scissoring | Piperazine Ring | ~1450 | ~1450 | Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 | - | Medium |
| C-N Stretch | Piperazine Ring | 1125 - 1170 | 1125 - 1170 | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and solid-state conformation. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. researchgate.net
The analysis would unequivocally establish the chair conformation of the piperazine ring, which is the most stable arrangement for this six-membered heterocycle. nih.govwikipedia.org It would also reveal the relative orientation of the N-methyl and carboxylic acid substituents (i.e., whether they are in axial or equatorial positions). In the solid state, the molecules would be held together by a network of intermolecular hydrogen bonds, primarily involving the carboxylic acid group and the secondary amine (N-H) of the piperazine ring. researchgate.netnih.gov
Crucially, for a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter at the C2 position without ambiguity. usm.edu This is often considered the "gold standard" for stereochemical assignment and is used to validate results from other methods. usm.edu
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Conformation
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent example used to investigate the stereochemistry of chiral compounds. acs.org
An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The resulting spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an exactly inverted spectrum. This makes ECD a powerful tool for assigning the absolute configuration of this compound, typically by comparing the experimental spectrum to one predicted by quantum-chemical calculations. acs.org
Furthermore, ECD is highly sensitive to the solution-state conformation of the molecule, as the electronic transitions responsible for the signal are dependent on the spatial arrangement of the chromophores. This can provide insights into the preferred conformation of the piperazine ring and the orientation of its substituents in solution.
While ECD can be used to assess enantiomeric purity, it is more common to use chiral High-Performance Liquid Chromatography (HPLC) for this purpose. acs.orgnih.gov By using a chiral stationary phase, the two enantiomers of this compound can be separated, and their relative peak areas provide a precise quantification of the enantiomeric excess (ee). acs.org
Computational Chemistry and Molecular Modeling of 4 Methylpiperazine 2 Carboxylic Acid Derivatives
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like derivatives of 4-Methylpiperazine-2-carboxylic acid, understanding the accessible conformations is crucial. The piperazine (B1678402) ring typically adopts a thermodynamically stable chair conformation. researchgate.net However, substitutions on the ring, particularly N-acyl or N-aryl groups, can introduce significant conformational complexity. nih.govnih.gov
Conformational analysis of substituted piperazines reveals the existence of multiple low-energy conformers. beilstein-journals.orgnih.gov This arises from two primary phenomena: the restricted rotation around the amide bond (if present) and the interconversion of the piperazine ring's chair conformations. nih.gov NMR spectroscopy studies on N-benzoylated piperazines have shown that these conformers can be observed at room temperature, with activation energy barriers for their interconversion ranging from 56 to 80 kJ mol⁻¹. nih.gov For 2-substituted piperazines, studies have indicated a preference for the substituent to be in an axial position, which can be further stabilized by intramolecular hydrogen bonds. nih.gov
A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. nih.govlongdom.orgsigmaaldrich.com For a derivative of this compound, the PES would be a high-dimensional surface representing the energy changes associated with variations in bond lengths, bond angles, and dihedral angles. sigmaaldrich.com Stationary points on this surface are of particular interest: energy minima correspond to stable conformers, while saddle points represent transition states between these conformers. mdpi.com Mapping the PES allows for the identification of the global minimum energy conformation and other low-energy, accessible conformers that might be biologically relevant. While specific PES studies for this compound are not abundant in the literature, the principles of PES analysis are fundamental to understanding its conformational landscape and, by extension, its interaction with biological targets. longdom.orgnih.govrsc.org
Molecular Docking and Ligand-Protein Interaction Simulations for Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is instrumental in understanding the binding mode of this compound derivatives and in identifying key interactions that contribute to their biological activity.
In a study on piperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease, molecular docking was used to investigate their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results showed that these derivatives could form stable complexes within the enzyme active sites, engaging in a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions with both the catalytic and peripheral anionic sites of the enzymes. nih.gov For instance, the docking of a 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid derivative revealed specific interactions that explained its selective inhibition of AChE. nih.gov
Similarly, docking studies on other piperazine derivatives have provided insights into their binding mechanisms with various targets. For example, piperazine-based compounds have been docked into the colchicine-binding domain of β-tubulin and the active site of the urease enzyme, revealing key binding interactions. nih.gov These studies consistently highlight the importance of the piperazine scaffold in orienting functional groups for optimal interaction with protein targets.
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound derivatives against a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are powerful tools for predicting the activity of newly designed compounds and for understanding the structural features that are important for activity.
Both 2D and 3D-QSAR studies have been successfully applied to various series of piperazine derivatives. nih.govnih.gov In a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on piperazine derivatives with antihistamine and antibradykinin effects, it was found that electrostatic and steric fields were the most important factors influencing their antagonistic activity. nih.gov
Another 3D-QSAR study on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) resulted in a highly predictive model. nih.gov The contour maps generated from this model provided a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish the inhibitory activity. This information is invaluable for the rational design of new, more potent inhibitors. Based on the insights from the QSAR model, new compounds with significantly higher predicted inhibitory potencies were designed. nih.gov
The table below shows a representative set of data that would be used to build a QSAR model for this compound derivatives, correlating molecular descriptors with biological activity.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This allows for a more detailed understanding of the stability of the ligand-protein complex and the specific interactions that govern the binding mechanism.
MD simulations have been employed to study the behavior of piperazine-2-carboxylic acid derivatives within the active sites of AChE and BChE. nih.gov These simulations confirmed the stability of the binding poses predicted by molecular docking and provided detailed insights into the hydrogen bonding networks and hydrophobic interactions that stabilize the complexes over time. nih.gov The simulations revealed that the most potent inhibitors formed highly stable interactions with key residues in the enzyme's active site throughout the simulation period.
In another study, MD simulations of piperidine (B6355638)/piperazine-based compounds binding to the sigma-1 receptor helped to identify the crucial amino acid residues involved in the interaction. nih.gov Such simulations are critical for validating docking results and for providing a more accurate representation of the dynamic nature of ligand-protein binding. The information from MD simulations can guide the design of new derivatives with improved binding affinity and residence time at the target.
De Novo Drug Design Strategies Incorporating the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a set of functional constraints. biorxiv.org The this compound scaffold is an excellent starting point for such strategies due to its proven presence in bioactive molecules and its versatile chemical nature. nih.govnih.gov
One common approach is scaffold hopping , where the core structure of a known active molecule is replaced with a different scaffold, like this compound, while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For example, a series of 1,4-disubstituted piperazine-2,5-diones were designed and synthesized based on a scaffold-hopping strategy from bisepoxylignans, leading to the identification of potent antioxidants. mdpi.com
Another strategy involves fragment-based drug design , where small molecular fragments are identified that bind to specific pockets of a protein target. These fragments can then be computationally linked together using scaffolds like piperazine-2-carboxylic acid to create a larger, more potent molecule. This approach has been used to develop novel quinoline-based PDE4 inhibitors. mdpi.com
Computational tools can be used to virtually grow a molecule from a starting fragment within the active site of a target protein, with the this compound scaffold serving as a rigid core to which different functional groups can be attached to explore and optimize interactions with the protein.
Medicinal Chemistry and Pharmacological Investigations of 4 Methylpiperazine 2 Carboxylic Acid Derivatives
Application in Pharmaceutical Development as Key Intermediates
4-Methylpiperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of complex, biologically active molecules. evitachem.com Its structural features, including the piperazine (B1678402) core, a carboxylic acid group, and a methyl group, make it a versatile intermediate in drug development. evitachem.comnih.gov The piperazine moiety can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, while the chiral center is crucial for specific interactions with biological targets. evitachem.com
This compound is particularly utilized in the development of therapeutics targeting the central nervous system (CNS). evitachem.com The synthesis of (R)-4-Methyl-piperazine-2-carboxylic acid often involves sophisticated methods like asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, employing optically active rhodium complexes as catalysts to achieve high enantiomeric purity. evitachem.com The process may also involve esterification, crystallization, and resolution using chiral organic acids like tartaric acid or mandelic acid. google.com Its role as a key intermediate allows for the construction of a wide array of derivatives for screening and development in medicinal chemistry programs. evitachem.comresearchgate.net
Exploration in Neurodegenerative Disease Research
The arylpiperazine scaffold is an indispensable pharmacophore in many CNS-active agents, and derivatives of 4-methylpiperazine have been extensively explored for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. nih.gov The presence of two basic nitrogen atoms in the piperazine ring facilitates interactions with various biological targets through ionic, hydrogen, and π-π bonds. researchgate.net
The complex nature of Alzheimer's disease (AD) has prompted the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple pathological targets. nih.govnih.gov Derivatives of piperazine-2-carboxylic acid have emerged as a promising class of MTDLs for AD. nih.govresearchgate.net
A recent study focused on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of AD. nih.gov The investigation revealed that different functional groups on the core structure could modulate the potency and selectivity of the inhibitors. For instance, the free carboxylic acid series demonstrated enhanced selectivity for AChE, while hydroxamic acid and carboxamide congeners were more potent and selective BChE inhibitors. nih.gov
One of the most active compounds from the free carboxylic acid series was 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) , which showed a clear selectivity for AChE. nih.gov In contrast, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) displayed exceptionally potent and selective inhibition of BChE, significantly superior to the reference drugs donepezil (B133215) and tacrine. nih.gov Kinetic studies confirmed a competitive inhibition mechanism for both AChE and BChE. nih.gov Furthermore, cytotoxicity assessments on human neuroblastoma (SH-SY5Y) cell lines indicated that compounds 4c and 7b had lower toxicity than staurosporine. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) |
|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | 21862.5 (for BChE) |
| AChE | 34.98 ± 2.5 µM | ||
| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM | N/A |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM | N/A |
In the context of Parkinson's disease (PD), inhibiting monoamine oxidase-B (MAO-B) is a key therapeutic strategy to increase dopamine (B1211576) levels in the brain. nih.gov N-methyl-piperazine chalcones have been identified as potent and selective MAO-B inhibitors. researchgate.netnih.gov The N-methylpiperazine moiety is a feature of several approved CNS drugs and is crucial for favorable drug-like properties and interaction with target enzymes. researchgate.netnih.gov
A study on synthesized N-methyl-piperazine chalcones identified several potent dual inhibitors of MAO-B and AChE. nih.gov The 3-trifluoromethyl-4-fluorinated derivative (2k) demonstrated the highest selective inhibition against MAO-B. nih.gov Another compound, the 2-fluoro-5-bromophenyl derivative (2n) , also showed significant MAO-B inhibition. nih.gov Kinetic analyses revealed that both compounds act as reversible and competitive inhibitors of MAO-B. nih.gov Their ability to also inhibit AChE underscores their potential as multi-target agents for neurodegenerative diseases that often share overlapping pathologies. nih.gov Furthermore, these compounds showed low cytotoxicity in cell-based assays. nih.gov
| Compound | Target Enzyme | IC50 | Inhibition Constant (Ki) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 µM | 0.21 µM | 56.34 |
| AChE | 8.10 µM | N/A | ||
| Compound 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 µM | 0.28 µM | 16.04 |
| AChE | 4.32 µM | N/A |
Arylpiperazine derivatives are recognized for their role in treating various CNS disorders, including depression and anxiety. nih.gov Their mechanism often involves the modulation of key neurotransmitter systems. The N-methylpiperazine moiety, in particular, is a common feature in drugs acting on the CNS. researchgate.netnih.gov
The dual inhibition of MAO-B and cholinesterases by N-methyl-piperazine chalcones is relevant not only for Alzheimer's and Parkinson's diseases but also for depression, where monoamine oxidase inhibitors are an established class of therapeutics. nih.gov By inhibiting MAO-B, these compounds can increase the levels of crucial neurotransmitters. Their favorable pharmacokinetic properties, including predicted ability to cross the blood-brain barrier, make them promising candidates for further development as treatments for a range of neurological and psychiatric conditions. nih.gov
Anticancer and Antitumorigenic Potential of this compound Derivatives
The piperazine scaffold is also a key component in the design of novel anticancer agents. mdpi.com Derivatives incorporating the N-methylpiperazine group have shown significant potential in inhibiting the growth of various cancer cells. mdpi.comresearchgate.netnih.gov
Research has demonstrated that modifying different parts of the piperazine structure can lead to potent antiproliferative activity against a range of human cancer cell lines.
One study explored a series of methyl piperazine incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives . researchgate.net Among these, compound A-11 exhibited cytotoxicity superior to the standard drug gefitinib (B1684475) against certain cell lines. It showed significant activity against adenocarcinomic human alveolar basal epithelial cells (A-549) and human colon carcinoma (HCT-116) cells. researchgate.net Docking studies suggested that these compounds might exert their anticancer effect through the inhibition of the epidermal growth factor receptor (EGFR). researchgate.net
Another line of research involved coupling various N-substituted piperazines to the vindoline (B23647) alkaloid . mdpi.com Derivatives containing a 4-trifluoromethylphenyl substituent (compound 17) and a [4-(trifluoromethyl)benzyl]piperazine moiety (compound 23) proved to be highly effective, reducing cell growth by over 60% in colon, CNS, melanoma, renal, and breast cancer cell lines. mdpi.com
Furthermore, a series of piperazine-linked quinolinequinones was investigated for its effect on cancer cell proliferation. nih.govCompound QQ1 was identified as the most potent agent against ACHN renal cancer cells, inhibiting their proliferation through cell cycle arrest. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50 or Growth Inhibition) | Source |
|---|---|---|---|
| Compound A-11 (phenyl benzamide derivative) | A-549 (Lung) | IC50 = 5.71 µM | researchgate.net |
| HCT-116 (Colon) | IC50 = 4.26 µM | ||
| MIAPaCa-2 (Pancreatic) | IC50 = 31.36 µM | ||
| Compound 17 (Vindoline derivative) | KM12 (Colon) | -84.40% growth | mdpi.com |
| SF-539 (CNS) | >-80% growth | ||
| Compound 23 (Vindoline derivative) | Various (Colon, CNS, Melanoma, Renal, Breast) | >-60% growth | mdpi.com |
| Compound QQ1 (Quinolinequinone derivative) | ACHN (Renal) | IC50 = 1.55 µM | nih.gov |
Targeting Enzyme Systems and Protein Synthesis
The unique structural features of this compound derivatives make them suitable candidates for interacting with various enzyme active sites.
DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. pensoft.net They function by preventing the degradation of incretin (B1656795) hormones like GLP-1, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. pensoft.netnih.gov The development of DPP-4 inhibitors has explored numerous chemical scaffolds. Notably, research into β-amino acids illuminated several key ring structures, including piperazine and triazolopiperazine, as effective scaffolds for these inhibitors. mdpi.com
While the piperazine ring is a component of established DPP-4 inhibitors, direct research on derivatives of this compound for this target has yielded mixed results. mdpi.com A study focused on the synthesis of piperazine-2-carboxylic acid derivatives as potential DPP-4 inhibitors found that the synthesized target compounds did not exhibit inhibitory activity in vitro. globethesis.com However, other research has successfully developed piperazine sulphonamide derivatives with moderate DPP-4 inhibitory action, highlighting the scaffold's potential. pensoft.net For example, compound 8h from a synthesized series showed 27.32% inhibition at a 10µM concentration and demonstrated a reduction in serum glucose levels in animal models. pensoft.net This indicates that while the core structure is relevant, the specific substitutions on the piperazine ring are critical for achieving potent DPP-4 inhibition.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties. evitachem.com Inhibition of sEH is therefore considered a promising therapeutic strategy for managing hypertension, inflammation, and cardiovascular diseases. sci-hub.se
The piperazine and carboxylic acid moieties are features found in various sEH inhibitors. Research has shown that piperazine and piperidine (B6355638) amide derivatives of chromone-2-carboxylic acid can act as sEH inhibitors. sci-hub.se In one study, a chromen-2-amide derivative featuring a benzyl (B1604629) piperidine group was identified as a novel lead structure with an IC₅₀ value of 1.75 µM against human sEH. sci-hub.se Although not containing the exact this compound structure, these findings demonstrate that combining a piperazine-like ring with a carboxylic acid-derived amide is a viable strategy for targeting sEH. Further optimization of these structures could lead to more potent and selective inhibitors.
Thrombin and Factor Xa are key serine proteases in the coagulation cascade, making them critical targets for anticoagulant therapies to prevent and treat thromboembolic diseases. nih.gov Dual inhibitors that target both enzymes could offer a potent antithrombotic effect. nih.gov
While extensive research exists on dual thrombin and Factor Xa inhibitors, there is limited direct evidence of derivatives of this compound being investigated for this specific dual activity. nih.govnih.gov However, structurally related compounds have been explored in this area. For instance, a patent describes the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a piperidine analog, as a key intermediate for Argatroban, a known thrombin inhibitor. google.com This highlights the potential of related heterocyclic carboxylic acid scaffolds in the design of anticoagulants. The development of dual inhibitors often involves minor structural modifications to a selective inhibitor of one of the enzymes. nih.gov Therefore, the this compound scaffold could potentially be adapted to achieve dual inhibition, though specific research in this area is not yet prominent.
Beyond the specific targets mentioned above, derivatives of piperazine-2-carboxylic acid have been studied for their interaction with other key enzymes, particularly in the context of neurodegenerative diseases. A study focused on developing multi-target-directed ligands for Alzheimer's disease synthesized and evaluated a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
The results showed that the free carboxylic acid derivatives displayed enhanced selectivity for AChE, while corresponding hydroxamic acid and carboxamide derivatives were more potent and selective inhibitors of BChE. nih.gov Notably, one hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) , showed exceptionally potent BChE inhibition with a Ki of 1.6 nM, significantly superior to the reference drug donepezil. nih.gov The most active carboxylic acid derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) , had a Ki of 10.18 µM for AChE. nih.gov These findings underscore the versatility of the piperazine-2-carboxylic acid scaffold in designing potent and selective enzyme inhibitors for complex diseases.
Table 2: Cholinesterase Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 4c | AChE | 10.18 ± 1.00 µM | nih.gov |
| 7b | BChE | 1.6 ± 0.08 nM | nih.gov |
Antimicrobial and Anti-infective Applications
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The piperazine scaffold is a common feature in many compounds developed for their antibacterial and antifungal properties. nih.govacgpubs.org
Numerous studies have demonstrated that derivatives incorporating a piperazine ring exhibit significant activity against a range of pathogens. For example, newly synthesized piperazine derivatives have been successfully tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Cryptococcus neoformans. nih.govacgpubs.org In one study, a series of seventeen new piperazine derivatives were synthesized, with compound 3e showing the best performance against the tested bacterial strains. nih.gov
The mechanism of action for some piperazine-containing antimicrobials, such as the fluoroquinolone antibiotic ciprofloxacin, involves the inhibition of bacterial DNA gyrase. sci-hub.se Researchers have created hybrids of norfloxacin, which contains a piperazine ring, with other moieties like thiazolidine-2,4-dione to develop new antimicrobial agents. mdpi.com These studies confirm that the piperazine core, as found in this compound, is a valuable building block for the design and synthesis of new anti-infective compounds.
Antihistaminic and Anti-allergic Research Utilizing this compound Derivatives
The piperazine nucleus is a cornerstone in the development of antihistaminic agents. rxlist.comresearchgate.net Many clinically successful H1 receptor antagonists, such as hydroxyzine, cyclizine, and cetirizine, feature a piperazine ring as a central structural motif. rxlist.comnih.govresearchgate.net This recurring presence underscores the importance of the piperazine scaffold in achieving potent and selective antagonism of the histamine (B1213489) H1 receptor, which is a key mechanism in alleviating allergic symptoms. rsc.org The two nitrogen atoms of the piperazine ring allow for tailored substitutions that can modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. researchgate.net
While direct studies on this compound derivatives as antihistaminic or anti-allergic agents are not extensively reported in the public domain, the established role of the piperazine moiety provides a strong rationale for exploring this chemical space. Research into novel piperazine derivatives continues to yield compounds with significant antihistamine activity. For instance, a recent study on a series of new piperazine analogues identified a compound, designated PD-1, which demonstrated a notable reduction in histamine levels. nih.govorscience.ru Another investigation into benzhydrylpiperazine derivatives highlighted their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade that often accompanies allergic reactions. nih.gov These findings suggest that the piperazine scaffold can be functionalized to target multiple pathways in the allergic response.
The structure-activity relationships (SAR) of piperazine-based antihistamines have been extensively studied. researchgate.net Key structural features often include a diarylmethyl group attached to one of the piperazine nitrogens and a side chain on the other nitrogen that can be varied to optimize activity and reduce central nervous system side effects. acs.org The presence of the 4-methyl group in this compound provides a starting point for such modifications, while the 2-carboxylic acid group offers a versatile handle for introducing a variety of substituents through amide bond formation or other chemical transformations. The design of novel derivatives could focus on mimicking the structural features of known potent antihistamines while leveraging the unique conformational constraints imposed by the piperazine-2-carboxylic acid scaffold.
Below is a table summarizing the antihistaminic activity of selected piperazine derivatives from recent research, illustrating the potential of this chemical class.
| Compound ID | Structure/Class | Key Findings |
| PD-1 | Novel Piperazine Derivative | Exhibited significant antihistamine activity with an 18.22% reduction in histamine levels. nih.govorscience.ru |
| Hydroxyzine | Piperazine Derivative | A well-established H1 receptor antagonist used for treating anxiety, itching, and allergies. rxlist.com |
| Cetirizine | Piperazine Derivative | A second-generation antihistamine, an oxidized metabolite of hydroxyzine, used for allergic rhinitis and urticaria. researchgate.net |
Design and Synthesis of Peptidomimetics and Amino Acid Mimetics Based on the this compound Scaffold
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. mdpi.com The piperazine-2-carboxylic acid scaffold is a valuable building block in the design of peptidomimetics and amino acid mimetics due to its constrained conformation and the ability to present substituents in a well-defined three-dimensional space. mdpi.com5z.com
The rigid, cyclic nature of the piperazine ring can be used to mimic the turn structures (e.g., β-turns and γ-turns) that are common in peptides and proteins and are often crucial for biological activity. acs.org By incorporating the this compound scaffold into a peptide sequence, it is possible to enforce a specific backbone conformation, which can lead to increased receptor affinity and selectivity. prismbiolab.com The synthesis of libraries of compounds based on this scaffold allows for the exploration of diverse chemical space in the search for new biologically active molecules. 5z.com
Solid-phase synthesis has been a key technology in the development of peptidomimetic libraries. Researchers have developed solid-phase methods for the synthesis of piperazine-2-carboxamide (B1304950) derivatives, demonstrating the tractability of this scaffold for combinatorial chemistry approaches. 5z.com These methods often involve the orthogonal protection of the two nitrogen atoms of the piperazine ring, allowing for selective functionalization at each position. 5z.com For example, one approach involves the synthesis of a 2-oxopiperazine unit within a peptoid chain, showcasing the versatility of the piperazine core in creating diverse molecular architectures. nih.gov
The design of peptidomimetics based on this compound can be guided by the structure of a known peptide ligand. The key pharmacophoric elements of the peptide can be grafted onto the piperazine scaffold in a way that preserves their spatial orientation. The methyl group at the 4-position can influence the conformational preference of the ring and can be a site for further modification. The carboxylic acid at the 2-position provides a convenient point of attachment to a solid support for library synthesis or for coupling to other amino acids or building blocks.
The following table presents examples of how the piperazine-2-carboxylic acid scaffold has been utilized in the synthesis of peptidomimetic libraries.
| Scaffold/Derivative | Synthetic Approach | Application/Key Feature |
| Piperazine-2-carboxamide derivatives | Solid-phase synthesis using Irori directed sorting. 5z.com | Generation of a 15,000-member lead discovery library for high-throughput screening. 5z.com |
| 2-Oxopiperazine-containing peptoids | Solid-phase synthesis involving α-halo acids and protected 1,2-diaminoethane. nih.gov | Incorporation of a conformationally constrained unit into peptoid oligomers. nih.gov |
| (S)- and (R)-5-Oxo-piperazine-2-carboxylic acid | Straightforward synthesis from serine and ethyl glyoxylate. acs.orgfigshare.com | Evaluated as constituents in tetrapeptides to study their influence on secondary structure. acs.orgfigshare.com |
Biological Activity and Mechanistic Elucidation of 4 Methylpiperazine 2 Carboxylic Acid Containing Compounds
Identification and Validation of Cellular and Molecular Targets
Research into the biological activities of 4-methylpiperazine-2-carboxylic acid derivatives has identified key molecular targets, particularly in the context of neurodegenerative diseases. Studies have shown that certain compounds containing this scaffold act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these cholinesterases is a well-established strategy in the symptomatic treatment of Alzheimer's disease.
For instance, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which share the core piperazine-2-carboxylic acid structure, have been synthesized and evaluated for their anticholinesterase activity. nih.gov Molecular docking studies have further elucidated the interaction of these compounds with their enzymatic targets, revealing stable binding at the catalytic and peripheral anionic sites of both AChE and BChE. nih.gov These interactions are stabilized by a combination of hydrogen bonding, hydrophobic interactions, and ionic bonds. nih.gov
Elucidation of Signal Transduction Pathway Modulation
The primary mechanism of action identified for biologically active this compound-containing compounds, particularly in the anti-Alzheimer's context, is the direct inhibition of enzyme activity rather than broad modulation of signal transduction pathways. Kinetic studies, such as Lineweaver-Burk plot analysis, have demonstrated that these compounds act as competitive inhibitors of both AChE and BChE. nih.gov This competitive inhibition indicates that the compounds bind to the active site of the enzymes, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed.
While the direct impact on downstream signal transduction pathways secondary to cholinesterase inhibition can be inferred (e.g., enhancement of cholinergic signaling), specific studies detailing the broader intracellular signaling cascades modulated by these compounds are not extensively available in the current scientific literature. Future research may explore potential effects on pathways related to neuroprotection, inflammation, or amyloid-beta processing, which are also relevant to the pathophysiology of Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response and Selectivity
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of compounds containing the piperazine-2-carboxylic acid core. These studies have revealed several key structural features that influence biological activity.
For derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid, the nature of the substituent on the benzyl (B1604629) groups and the modification of the carboxylic acid moiety have been shown to be critical. nih.gov For example, the presence of a free carboxylic acid group tends to confer selectivity towards AChE. nih.gov In one study, the 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid derivative was identified as the most active and selective AChE inhibitor within its series. nih.gov
Conversely, modification of the carboxylic acid to a hydroxamic acid or a carboxamide can shift the selectivity towards BChE, often with a significant increase in potency. nih.gov A notable example is a 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, which demonstrated exceptionally potent and selective inhibition of BChE. nih.gov These findings highlight the tunability of the piperazine-2-carboxylic acid scaffold for achieving desired biological profiles.
Table 1: SAR Highlights of Piperazine-2-carboxylic Acid Derivatives nih.gov
| Compound Series | Key Structural Feature | Primary Target | Potency/Selectivity |
| Free Carboxylic Acids (4a-g) | -COOH group | AChE | Enhanced selectivity for AChE |
| Hydroxamic Acids (7a-f) & Carboxamides (8a-s) | -CONHOH or -CONHR | BChE | More potent and selective for BChE |
In Vitro Biological Efficacy Assessments in Relevant Biological Systems
The in vitro efficacy of this compound-containing compounds has been assessed in various biological systems, providing crucial data on their potential therapeutic utility. A key aspect of this evaluation is the determination of their inhibitory activity against their molecular targets.
Using the modified Ellman's method, the inhibitory constants (Ki) of these compounds against AChE and BChE have been quantified. For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid displayed a Ki value of 10.18 ± 1.00 µM for AChE. nih.gov In contrast, the hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited a much lower Ki of 1.6 ± 0.08 nM for BChE, indicating significantly higher potency. nih.gov
Cytotoxicity assessments are also a critical component of in vitro evaluation. Studies on human neuroblastoma (SH-SY5Y) cell lines have shown that some of these compounds exhibit low toxicity, comparable to established drugs like donepezil (B133215). nih.gov This favorable in vitro toxicity profile is a positive indicator for their potential as drug candidates.
Table 2: In Vitro Efficacy of Selected Piperazine-2-carboxylic Acid Derivatives nih.gov
| Compound | Target | Inhibitory Constant (Ki) | Cell Line | Toxicity Assessment |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10.18 ± 1.00 µM | SH-SY5Y | Low toxicity |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 1.6 ± 0.08 nM | SH-SY5Y | Low toxicity |
Pharmacological Profiling and Preliminary Mechanistic Studies in Preclinical Models
While in vitro studies have provided a strong foundation, the evaluation of this compound-containing compounds in preclinical models is essential to understand their in vivo pharmacology. Although detailed in vivo studies focusing specifically on compounds with the this compound core are limited in publicly available literature, some insights can be drawn from related structures.
In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties for 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have suggested good potential for central nervous system (CNS) bioavailability. nih.gov This is a critical parameter for drugs targeting neurodegenerative diseases.
The broader class of piperazine-containing drugs has been extensively studied in preclinical models for various indications. For example, some piperazine (B1678402) derivatives have been investigated as intermediates in the synthesis of argatroban, a thrombin inhibitor, indicating the versatility of this scaffold in drug development. google.com However, specific preclinical pharmacological data, including pharmacokinetic profiles and efficacy in animal models of disease for this compound-containing compounds, remains an area for future investigation.
The 4 Methylpiperazine 2 Carboxylic Acid Moiety As a Privileged Scaffold in Drug Discovery
Analysis of Structural Versatility and Conformational Preferences
The six-membered piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on the nitrogen and carbon atoms significantly influences its conformational preferences. In the case of 4-methylpiperazine-2-carboxylic acid, the N-methyl group and the C2-carboxylic acid group dictate the ring's geometry and the spatial orientation of its key functional groups.
Studies on related 2-substituted piperazines have shown a preference for the substituent to be in the axial position. nih.gov This orientation can be further stabilized by intramolecular interactions, such as hydrogen bonding. nih.gov This preference for an axial conformation can place the key interacting groups, such as the basic nitrogen atoms, in a specific spatial arrangement that may mimic the binding mode of endogenous ligands or other known active compounds. nih.gov For instance, the axial orientation in certain 2-substituted piperazines was found to mimic the orientation of key nitrogen atoms in epibatidine, a potent nicotinic acetylcholine (B1216132) receptor agonist. nih.gov The pseudoallylic strain that arises from the partial double-bond character of the C–N bond in N-acyl or N-aryl piperidines and piperazines also contributes to favoring an axial orientation for a 2-substituent. nih.gov This controlled three-dimensionality is a crucial feature for exploring binding sites on target proteins. nih.gov
The chirality introduced by the C2-carboxylic acid group is also of significant importance, as different enantiomers can exhibit distinct pharmacodynamic and pharmacokinetic properties. evitachem.com The ability to synthesize specific enantiomers, such as (R)-4-Methylpiperazine-2-carboxylic acid, often through methods like asymmetric hydrogenation, allows for precise control over the molecule's three-dimensional structure. evitachem.com
Influence on Pharmacokinetic and Pharmacodynamic Parameters of Bioactive Molecules
The piperazine scaffold is widely incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring provide basic centers that can be protonated at physiological pH, which generally increases aqueous solubility and can improve oral bioavailability. nih.govresearchgate.net Furthermore, the piperazine moiety can influence a drug's interaction with metabolic enzymes and efflux transporters like P-glycoprotein (P-gp). bohrium.com Some piperazine derivatives have been shown to act as P-gp inhibitors, which can enhance the bioavailability of co-administered drugs that are substrates for this transporter. bohrium.commdpi.com For example, one study demonstrated that a piperazine derivative could increase the oral bioavailability of paclitaxel (B517696) by up to 2.1-fold in rats by inhibiting intestinal P-gp. bohrium.commdpi.com
From a pharmacodynamic perspective, the this compound scaffold offers several points for interaction with biological targets.
The secondary amine (N-H) and the carbonyl group of the carboxylic acid can act as hydrogen bond donors and acceptors, respectively. researchgate.net
The tertiary amine (N-methyl) provides a basic center and a site for potential steric interactions.
The carboxylic acid can form strong ionic interactions or salt bridges with positively charged residues (like arginine or lysine) in a protein's binding pocket. nih.gov
These features allow the scaffold to serve not just as a linker but as an active pharmacophoric element that contributes directly to binding affinity and selectivity. nih.govnih.gov
Table 1: Influence of Piperazine Scaffolds on Drug Properties
| Property | Influence of Piperazine Moiety | Reference |
|---|---|---|
| Solubility | Generally increases aqueous solubility due to the basic nitrogen atoms. | nih.govresearchgate.net |
| Bioavailability | Often improves oral bioavailability. | scilit.com |
| Metabolism | Can modulate interactions with metabolic enzymes. | bohrium.com |
| Efflux | Some derivatives can inhibit P-gp, enhancing absorption of other drugs. | bohrium.commdpi.com |
| Target Binding | Provides hydrogen bond donors/acceptors and sites for ionic interactions. | researchgate.netresearchgate.net |
Strategic Integration in Molecular Hybridization Approaches for Enhanced Bioactivity
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with improved affinity, better selectivity, a dual mode of action, or a reduced side-effect profile compared to the individual parent molecules. researchgate.net
The this compound scaffold is an ideal building block for molecular hybridization due to its inherent structural and chemical properties. The carboxylic acid group and the secondary amine at the N1 position serve as convenient chemical handles for synthetic modification. researchgate.net For instance, the carboxylic acid can be readily converted into amides or esters, while the secondary amine can undergo reactions like N-alkylation or N-arylation. nih.gov This allows for the straightforward attachment of other pharmacophoric moieties.
This strategy has been employed to develop multi-target-directed ligands (MTDLs), which are considered a promising approach for treating complex multifactorial diseases like Alzheimer's. nih.gov For example, researchers have designed and synthesized piperazine-2-carboxylic acid derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in Alzheimer's pathology. nih.gov By linking the piperazine core to other active fragments, these hybrid molecules can interact with multiple targets simultaneously, potentially leading to enhanced therapeutic efficacy. researchgate.net
Case Studies of Successful Drug Design and Development Incorporating the Piperazine Carboxylic Acid Motif
While specific approved drugs containing the exact this compound structure are not prominently documented in publicly available literature, numerous drugs and clinical candidates feature the core piperazine or substituted piperazine motif, highlighting its importance. The principles guiding the use of the this compound scaffold can be seen in the development of these related compounds. The piperazine ring is a recurrent structural feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors. nih.gov
For instance, in the development of agents for Alzheimer's disease, derivatives of piperazine-2-carboxylic acid have been synthesized and evaluated as cholinesterase inhibitors. nih.gov In one study, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, a derivative of the core scaffold, showed exceptionally potent and selective inhibition of butyrylcholinesterase, significantly superior to the reference drug tacrine. nih.gov Another compound from a related series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, was identified as a selective inhibitor of acetylcholinesterase. nih.gov These examples demonstrate how the piperazine-2-carboxylic acid core can be systematically modified to achieve high potency and selectivity for specific biological targets.
Furthermore, the N-methylpiperazine group, a key component of the title scaffold, is present in several approved drugs. For example, Netupitant, an antiemetic drug, incorporates an N-methylpiperazine moiety which is introduced during synthesis via a nucleophilic aromatic substitution reaction. mdpi.com Similarly, the kinase inhibitor Entrectinib features an N-methylpiperazine group, which was added to the core structure during its optimization process. mdpi.com These cases underscore the value of the N-substituted piperazine ring in achieving desirable drug-like properties.
Table 2: Examples of Drug Candidates/Derivatives Based on the Piperazine-2-Carboxylic Acid Motif
| Compound/Derivative Class | Therapeutic Target | Key Finding | Reference |
|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Acetylcholinesterase (AChE) | Showed selective inhibition of AChE. | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | Exhibited potent and highly selective inhibition of BChE. | nih.gov |
Broader Applications in Chemical Sciences and Industry
Role in Polymer Science and Advanced Materials Synthesis
4-Methylpiperazine-2-carboxylic acid is recognized as a valuable building block in the field of polymer science and the synthesis of advanced materials. bldpharm.com Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as a monomer in step-growth polymerization reactions. This capability enables its incorporation into various polymer backbones, such as polyamides and polyimides, by reacting with other monomers that have complementary functional groups like diacyl chlorides or dianhydrides.
The inclusion of the 4-methylpiperazine moiety into a polymer chain can impart specific properties to the resulting material. The piperazine (B1678402) ring introduces a degree of rigidity and thermal stability, while the methyl group can influence the polymer's solubility and processing characteristics. These attributes are highly desirable in the development of advanced materials with tailored thermal and mechanical properties. While specific examples of large-scale polymer production using this monomer are not extensively detailed in publicly available literature, its classification as a material building block by chemical suppliers underscores its potential in this domain. bldpharm.com
Furthermore, derivatives of piperazine and carboxylic acids have been explored in the functionalization of materials to create advanced functional systems. For instance, piperazine-functionalized materials have been investigated for applications such as carbon dioxide capture, where the amine groups play a crucial role in the adsorption process.
Analytical Chemistry Applications for Quality Control and Substance Quantification in Complex Matrices
The accurate quantification of this compound is essential for quality control in its synthesis and subsequent applications. Analytical techniques such as liquid chromatography (LC) and mass spectrometry (MS) are central to its determination in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. For quality control purposes, an HPLC method would typically involve a reversed-phase column (e.g., C18) to separate the compound from impurities. The mobile phase would likely consist of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient being optimized to achieve good resolution. Detection can be achieved using a UV detector, although the chromophore in this molecule is weak.
For more sensitive and selective quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry. In an LC-MS/MS analysis, the compound would first be ionized, typically using electrospray ionization (ESI), and then the specific mass-to-charge ratio (m/z) of the parent ion would be selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring or SRM) allows for highly accurate quantification, even at low concentrations. While a specific validated LC-MS/MS method for this compound is not widely published, methods for similar piperazine-containing compounds and carboxylic acids are well-established and could be adapted. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it would likely require derivatization of the carboxylic acid and amine groups to increase volatility. nih.gov The choice of analytical method depends on the specific requirements of the analysis, including the concentration of the analyte and the complexity of the sample matrix.
Table 1: General Analytical Methodologies for Carboxylic Acid and Piperazine Derivative Analysis
| Analytical Technique | Detector | General Applicability for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV, Refractive Index | Suitable for purity assessment and quality control of the bulk substance. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Highly sensitive and selective for quantification in complex mixtures and at trace levels. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Feasible with prior derivatization to enhance volatility. |
Function as a Building Block in Agrochemical and Specialty Chemical Synthesis
This compound is a key intermediate in the synthesis of various specialty chemicals, most notably in the pharmaceutical sector. Its structural framework is a component of more complex, biologically active molecules. One of the prominent uses of a closely related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, is as a key intermediate in the synthesis of Argatroban, a potent anticoagulant. google.com This highlights the value of the substituted heterocyclic acid structure in medicinal chemistry.
In the broader context of specialty chemicals, piperazine derivatives are utilized in a range of applications. A patent describes carboxylic acid-N-methyl-piperazides as having anthelmintic properties, which are used to treat parasitic worm infections. google.com This application borders on the agrochemical field, as anthelmintics are a class of biocides. While direct use in crop protection is not documented, the biological activity of such derivatives suggests a potential for development in related areas.
The synthesis of specialty chemicals often involves the reaction of the carboxylic acid or the amine functionalities of this compound to build more complex molecular architectures. Its role as a chiral building block is particularly significant, as the stereochemistry of the final product can be critical to its function, especially in biologically active compounds. The availability of enantiomerically pure forms of this compound makes it a valuable starting material for the stereoselective synthesis of fine chemicals.
Emerging Research Avenues and Future Perspectives for 4 Methylpiperazine 2 Carboxylic Acid
Development of Advanced Stereochemical Control in Synthetic Strategies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical research focus for 4-methylpiperazine-2-carboxylic acid and its analogues. The demand for enantiomerically pure compounds has driven chemists to devise new asymmetric syntheses. rsc.org
A prominent strategy is the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives. evitachem.comgoogle.com This method utilizes optically active rhodium complexes as catalysts to achieve high enantiomeric excess, providing a direct and industrially scalable route to specific enantiomers like (R)-4-Methyl-piperazine-2-carboxylic acid without the need for classical racemate resolution. evitachem.comgoogle.com Key parameters for this reaction include temperatures between 20°C and 200°C, hydrogen pressures from 1 to 200 bar, and the use of solvents such as methanol (B129727) or ethyl acetate. evitachem.comgoogle.com
Another advanced approach involves the diastereoselective intramolecular hydroamination of substrates derived from amino acids. This method allows for the modular synthesis of highly substituted piperazines, including those with defined stereocenters at the C2 position. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions have been developed that offer high regio- and stereochemical control, enabling the construction of the substituted piperazine (B1678402) ring with precision. organic-chemistry.org
For cases where asymmetric synthesis is not employed initially, chiral resolution remains a viable, albeit less direct, technique. This involves reacting the racemic mixture with a chiral resolving agent, such as D-amygdalic acid or tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com While effective, this approach is often less efficient than direct asymmetric synthesis. The development of these stereocontrolled methods is crucial for producing specific isomers needed to study structure-activity relationships and optimize therapeutic potential. researchgate.netresearchgate.net
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Specificity
The structural scaffold of this compound offers multiple points for chemical modification to enhance biological activity and target specificity. Research is actively exploring derivatization at the carboxylic acid group, the secondary amine, and the carbon backbone of the piperazine ring.
One fruitful strategy involves converting the carboxylic acid into various functional groups. For instance, the synthesis of amide and hydroxamic acid derivatives of related piperazine-2-carboxylic acids has yielded compounds with potent and selective inhibitory activity against enzymes like butyrylcholinesterase (BChE), a key target in Alzheimer's disease research. madbarn.com This highlights how modifying the carboxyl group can significantly alter the bioactivity profile.
Another powerful technique is the direct C–H functionalization of the piperazine ring. mdpi.com This modern synthetic approach allows for the introduction of alkyl or aryl groups onto the carbon framework of the heterocycle, a position that is often less accessible through traditional methods. rsc.org Photoredox catalysis, using visible light to drive the reaction, represents a particularly green and sustainable way to achieve this type of derivatization. mdpi.com
Furthermore, the secondary amine at the N1 position serves as a key handle for introducing diverse substituents. Coupling reactions, such as those with activated carboxylic acids like phenazine-1-carboxylic acid, have been used to create new derivatives with significant fungicidal activity. nih.gov Similarly, novel reagents are being developed to create derivatives with enhanced analytical properties for high-performance liquid chromatography (HPLC), a concept that can be extended to create derivatives with improved pharmacokinetic profiles. researchgate.net These varied derivatization strategies are essential for building libraries of compounds and systematically exploring the structure-activity relationships needed for drug development. researchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery and Design
A key application of AI is in the development of models, such as graph neural networks (GNNs) and transformers , to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual libraries of this compound derivatives. nih.gov By training these models on large datasets of existing molecules, researchers can screen vast numbers of potential compounds in silico, prioritizing those with the most promising drug-like characteristics for synthesis and experimental testing. nih.gov
AI is also being employed for de novo drug design , where generative models create entirely new molecules tailored to a specific biological target. researchgate.net Starting with a core scaffold like piperazine, these algorithms can "decorate" it with different functional groups to optimize binding affinity and selectivity. This approach allows for the exploration of a much broader chemical space than is possible with traditional methods alone. researchgate.net Reinforcement learning can be incorporated to ensure that the generated molecules are not only potent but also synthetically feasible. nih.gov The piperazine ring is considered a versatile scaffold, making it an excellent input for these generative models to design new drugs for indications like cancer and multidrug resistance. researchgate.netnih.gov
Investigation of New Therapeutic Modalities and Disease Areas
The versatile structure of this compound makes it an attractive starting point for developing drugs across a wide range of diseases. A particularly promising area is the creation of Multi-Target-Directed Ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach is highly relevant for complex, multifactorial diseases like Alzheimer's disease (AD). nih.gov Research has shown that derivatives of piperazine-2-carboxylic acid can be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in AD pathology. madbarn.com Similarly, benzyl (B1604629) piperazine derivatives are being investigated in silico as dual-action inhibitors targeting both AChE and beta-amyloid aggregation. jneonatalsurg.com This MTDL strategy offers the potential for improved therapeutic efficacy compared to single-target drugs. nih.govacs.org
Beyond neurodegenerative disorders, piperazine derivatives have demonstrated broad bioactivity, suggesting that analogues of this compound could be developed for other therapeutic areas. These include:
Oncology : Numerous piperazine-containing drugs, such as imatinib (B729) and olaparib, are approved for cancer treatment. researchgate.netresearchgate.net
Infectious Diseases : The piperazine scaffold is found in various antibacterial and antifungal agents. nih.gov For example, derivatization of phenazine-1-carboxylic acid with piperazine moieties has yielded compounds with potent fungicidal activity. nih.gov
Central Nervous System (CNS) Disorders : Piperazine derivatives are used as antipsychotic and antidepressant agents. mdpi.com
The introduction of a methyl group at the C2 position of the piperazine ring, as in the parent scaffold of the title compound, has been noted in some cases to reduce adverse effects, such as neurotoxicity, which could provide a therapeutic advantage.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Utilization
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied. researchgate.net
Key green chemistry strategies include:
Catalysis : The use of highly efficient catalysts can reduce energy consumption and the need for stoichiometric reagents. For piperazine synthesis, catalytic processes are generally preferred. researchgate.net This includes heterogeneous catalysts that can be easily separated and reused, as well as novel catalytic systems. nih.gov
Photoredox Catalysis : Employing visible light to drive chemical reactions, often with organic photocatalysts, is a sustainable alternative to traditional methods that may require harsh conditions or toxic reagents. mdpi.comresearchgate.net This has been successfully applied to the C-H functionalization of piperazines. mdpi.com
Use of Greener Solvents : Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives. One approach involves using piperazine itself as a solvent in certain reactions, creating a more cost-effective and eco-friendly process. organic-chemistry.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions are being developed for piperazine synthesis to improve efficiency and reduce waste. researchgate.net
Continuous Flow Processing : Shifting from traditional batch manufacturing to continuous flow systems can offer better control over reaction parameters, improve safety, and reduce waste. mdpi.com This approach is particularly suitable for large-scale production. researchgate.net
By focusing on catalytic efficiency, alternative energy sources like light, and process optimization, the production and utilization of this compound can be made more sustainable. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Methylpiperazine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step routes, such as reductive amination of α-keto acids using ammonia and reducing agents (e.g., NaBH₄) or amidomalonate synthesis. For stereochemical control, chiral starting materials like amino acids (e.g., L-glutamic acid) can be employed, followed by deprotection and cyclization . Optimization strategies include adjusting pH (6.5–7.5 for reductive amination), temperature (25–40°C), and solvent systems (e.g., THF/water mixtures). Solid-phase synthesis using resin-bound intermediates may improve purity .
Q. How can researchers characterize the structural and stereochemical properties of this compound using advanced analytical techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C4) and monitor reaction progress.
- X-ray crystallography : Resolve stereochemistry by analyzing crystal structures of derivatives (e.g., salts with aromatic carboxylic acids) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with ethanol/hexane mobile phases to separate enantiomers .
Q. What biological screening approaches are recommended for evaluating the pharmacological potential of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method or receptor binding using radioligand displacement (e.g., serotonin receptors).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- Neuroactivity : Evaluate effects on neuronal cells via calcium imaging or patch-clamp electrophysiology, particularly given its detection in plant extracts linked to neuropathology .
Advanced Research Questions
Q. How do computational modeling techniques enhance the understanding of this compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like G-protein-coupled receptors (GPCRs). Adjust scoring functions to account for protonation states of the piperazine ring .
- MD simulations : Run 100-ns trajectories in GROMACS to study conformational stability in lipid bilayers, focusing on hydrogen bonding with carboxylate groups .
- QSAR models : Corporate substituent effects (e.g., methyl vs. benzyl groups) to predict bioavailability and toxicity .
Q. What strategies are effective in resolving contradictory data regarding the reactivity or bioactivity of this compound in different experimental systems?
- Methodological Answer :
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF for substitution reactions) and assay conditions (e.g., buffer ionic strength).
- Meta-analysis : Compare datasets across studies (e.g., divergent IC₅₀ values for enzyme inhibition) using statistical tools like ANOVA.
- Mechanistic probes : Use isotopically labeled analogs (e.g., ¹⁵N-methyl) to track reaction pathways via MS/MS .
Q. How can crystallographic studies contribute to the structural elucidation of this compound complexes?
- Methodological Answer : Co-crystallize the compound with coformers (e.g., oxalic acid) to stabilize hydrogen-bonded networks. Analyze packing motifs (e.g., chair vs. boat conformations of the piperazine ring) and quantify intermolecular interactions (O–H⋯N, C–H⋯O) using Mercury software . For polymorph screening, vary crystallization solvents (e.g., ethanol vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
